![molecular formula C11H12F3N3O2 B1407014 3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 1672655-86-5](/img/structure/B1407014.png)
3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile
Overview
Description
“3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile” is a chemical compound with the molecular formula C11 H12 F3 N3 O2 . It is used in research and has a molecular weight of 275.229 g/mol .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) derivatives, such as the compound , are synthesized using various methods . One method involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); this is followed by a vapor-phase reaction .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group and a pyridine ring, which are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .
Chemical Reactions Analysis
The synthesis of TFMP derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.229 g/mol . It is a trifluoromethylpyridine derivative, which is characterized by the presence of a fluorine atom and a pyridine in their structure .
Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Chromeno Pyridinone Derivatives
A new series of mono and bis amino-5H-chromeno [3,4-c] pyridin-5-one derivatives, which include the chemical structure of interest, have been synthesized. This process offers advantages such as simple chemistry handling, mild reaction conditions, and environmentally friendly synthesis pathways (Kibou et al., 2016).
Formation in Metal-promoted Reactions
The compound has been involved in metal-promoted reactions with amino alcohols, leading to the isolation of solid complexes containing 2-pyridinyl-2-oxazolines (Segl′a & Jamnický, 1993).
Synthesis of Pyridine-Pyrimidines and Bis-Derivatives
It has been used in the efficient synthesis of pyridine-pyrimidines and their bis-derivatives, catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica (Rahmani et al., 2018).
Antiprotozoal Activity
Bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines synthesized from this compound have shown strong DNA binding affinity and significant in vitro antiprotozoal activity (Ismail et al., 2008).
Polyimide Synthesis and Properties
The compound has been part of the synthesis process of high transparent polyimides containing pyridine and biphenyl units. This research helped in understanding the structure-property relationships of such polymers (Guan et al., 2015).
Hydrolysis Studies
Studies have been conducted on the hydrolysis of pyridine-2-carbonitrile, a related compound, to pyridine-2-carboxamide and/or pyridine-2-carboxylic acid, in the presence of various metal ions (Segl′a et al., 1998).
Electrochemical Polymerization
This chemical structure has also been investigated in the context of electrochemical polymerization, which is important for the development of conducting polymers (Sotzing et al., 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)8-5-10(9(6-15)16-7-8)17(1-3-18)2-4-19/h5,7,18-19H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSKSPVUXKOXEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N(CCO)CCO)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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